Cas no 1602022-67-2 (3-Iodo-4-(oxetan-3-yloxy)oxolane)

3-Iodo-4-(oxetan-3-yloxy)oxolane is a specialized heterocyclic compound featuring both oxolane (tetrahydrofuran) and oxetane functional groups, along with an iodine substituent. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecular frameworks. The presence of the oxetane ring enhances reactivity in ring-opening reactions, while the iodine moiety offers versatility in cross-coupling and substitution reactions. Its well-defined stereochemistry and functional group compatibility make it useful in pharmaceutical and materials science research. The compound’s stability under controlled conditions ensures reliable performance in synthetic applications, making it a practical choice for advanced chemical transformations.
3-Iodo-4-(oxetan-3-yloxy)oxolane structure
1602022-67-2 structure
Product name:3-Iodo-4-(oxetan-3-yloxy)oxolane
CAS No:1602022-67-2
MF:C7H11IO3
MW:270.064914941788
CID:5716439
PubChem ID:121601261

3-Iodo-4-(oxetan-3-yloxy)oxolane Chemical and Physical Properties

Names and Identifiers

    • 1602022-67-2
    • AKOS026735602
    • 3-iodo-4-(oxetan-3-yloxy)oxolane
    • EN300-1133943
    • Furan, tetrahydro-3-iodo-4-(3-oxetanyloxy)-
    • 3-Iodo-4-(oxetan-3-yloxy)oxolane
    • Inchi: 1S/C7H11IO3/c8-6-3-10-4-7(6)11-5-1-9-2-5/h5-7H,1-4H2
    • InChI Key: YRPCMPPWJJMWRW-UHFFFAOYSA-N
    • SMILES: IC1COCC1OC1COC1

Computed Properties

  • Exact Mass: 269.97529g/mol
  • Monoisotopic Mass: 269.97529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.82±0.1 g/cm3(Predicted)
  • Boiling Point: 308.1±42.0 °C(Predicted)

3-Iodo-4-(oxetan-3-yloxy)oxolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1133943-5g
3-iodo-4-(oxetan-3-yloxy)oxolane
1602022-67-2 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1133943-5.0g
3-iodo-4-(oxetan-3-yloxy)oxolane
1602022-67-2
5g
$4309.0 2023-06-09
Enamine
EN300-1133943-2.5g
3-iodo-4-(oxetan-3-yloxy)oxolane
1602022-67-2 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1133943-10g
3-iodo-4-(oxetan-3-yloxy)oxolane
1602022-67-2 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1133943-0.1g
3-iodo-4-(oxetan-3-yloxy)oxolane
1602022-67-2 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1133943-0.25g
3-iodo-4-(oxetan-3-yloxy)oxolane
1602022-67-2 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1133943-0.5g
3-iodo-4-(oxetan-3-yloxy)oxolane
1602022-67-2 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1133943-1.0g
3-iodo-4-(oxetan-3-yloxy)oxolane
1602022-67-2
1g
$1485.0 2023-06-09
Enamine
EN300-1133943-0.05g
3-iodo-4-(oxetan-3-yloxy)oxolane
1602022-67-2 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1133943-10.0g
3-iodo-4-(oxetan-3-yloxy)oxolane
1602022-67-2
10g
$6390.0 2023-06-09

Additional information on 3-Iodo-4-(oxetan-3-yloxy)oxolane

Introduction to 3-Iodo-4-(oxetan-3-yloxy)oxolane (CAS No: 1602022-67-2)

3-Iodo-4-(oxetan-3-yloxy)oxolane, with the chemical identifier CAS No. 1602022-67-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of oxolane derivatives, which are known for their versatile applications in drug development and molecular recognition. The unique structural features of 3-Iodo-4-(oxetan-3-yloxy)oxolane, particularly the presence of an iodine substituent and an oxetane ring, make it a valuable intermediate in the synthesis of complex molecules.

The oxolane ring in 3-Iodo-4-(oxetan-3-yloxy)oxolane introduces a high degree of flexibility and reactivity, enabling it to participate in various chemical transformations. The iodine atom at the 3-position serves as a handle for further functionalization, allowing chemists to introduce additional groups or linkages as needed. These properties have made this compound particularly useful in the construction of novel pharmaceuticals and agrochemicals.

In recent years, there has been a surge in research focused on the development of innovative therapeutic agents targeting various diseases. 3-Iodo-4-(oxetan-3-yloxy)oxolane has emerged as a key building block in several high-profile drug discovery projects. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, has facilitated the synthesis of biaryl compounds that exhibit potent biological activity. These reactions are widely employed in medicinal chemistry due to their efficiency and selectivity.

One notable application of 3-Iodo-4-(oxetan-3-yloxy)oxolane is in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. Kinase inhibitors often require precise molecular architectures to achieve high affinity for their target enzymes. The oxolane derivative provides a scaffold that can be easily modified to optimize binding interactions. For instance, recent studies have demonstrated its utility in developing inhibitors of tyrosine kinases, which play a critical role in cell signaling pathways associated with cancer progression.

The oxetane ring itself is a well-known pharmacophore that enhances solubility and bioavailability of drug candidates. Its strained three-membered cycle promotes conformational flexibility, which can be advantageous for fitting into biological targets. In addition, the oxetane moiety can undergo ring-opening reactions under specific conditions, allowing for the introduction of diverse functional groups at strategic positions within the molecule.

Recent advancements in computational chemistry have further highlighted the potential of 3-Iodo-4-(oxetan-3-yloxy)oxolane as a starting material for drug discovery. Molecular modeling studies have shown that derivatives of this compound can interact effectively with protein targets, suggesting their suitability for developing small-molecule drugs. These studies often involve virtual screening techniques to identify promising candidates before experimental validation.

The synthesis of 3-Iodo-4-(oxetan-3-yloxy)oxolane itself is an intricate process that requires careful optimization to ensure high yields and purity. Traditional synthetic routes often involve multi-step sequences involving protection-deprotection strategies to handle reactive functional groups. However, recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce this compound on a larger scale.

In conclusion, 3-Iodo-4-(oxetan-3-yloxy)oxolane (CAS No: 1602022-67-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers developing novel therapeutic agents. As our understanding of biological pathways continues to expand, compounds like 3-Iodo-4-(oxetan-3-yloxy)oxolane will undoubtedly play a pivotal role in addressing some of the most pressing challenges in medicine.

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